molecular formula C9H9F2NO B2982026 N-ethyl-2,6-difluorobenzamide CAS No. 401587-34-6

N-ethyl-2,6-difluorobenzamide

Cat. No.: B2982026
CAS No.: 401587-34-6
M. Wt: 185.174
InChI Key: UQFMJCCMJOKHMH-UHFFFAOYSA-N
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Description

N-ethyl-2,6-difluorobenzamide (Molecular Formula: C9H9F2NO, Molecular Weight: 185.17 g/mol) is a fluorinated benzamide derivative utilized as a key synthetic intermediate in chemical and agricultural research. This compound is structurally related to 2,6-difluorobenzamide, a core building block in developing modern benzoylurea-based pesticides . Benzoylurea compounds are recognized as potent chitin synthesis inhibitors, and recent research explores their potential as antifungal and antibacterial agents . The strategic incorporation of fluorine atoms and specific alkyl substitutions on the amide nitrogen is a common approach in agrochemical discovery, aimed at enhancing biological activity, optimizing physicochemical properties, and improving metabolic stability . As such, this compound serves as a valuable scaffold for constructing more complex molecules and for structure-activity relationship (SAR) studies in the quest for novel succinate dehydrogenase inhibitors (SDHIs) and other enzyme targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMJCCMJOKHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401587-34-6
Record name N-ethyl-2,6-difluorobenzamide
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Iii. Reaction Mechanisms and Mechanistic Investigations

Elucidation of Hydrolysis Kinetics

The study of hydrolysis kinetics is crucial for understanding the stability and reaction pathways of chemical compounds in aqueous environments. This section focuses on the kinetic analysis of the hydrolysis of 2,6-difluorobenzonitrile (B137791) and its subsequent product, 2,6-difluorobenzamide (B103285).

The hydrolysis of 2,6-difluorobenzonitrile is a key step in the synthesis of 2,6-difluorobenzamide. Research conducted in high-temperature liquid water has shown that this conversion follows a consecutive first-order kinetics model. allen.in In this process, 2,6-difluorobenzonitrile first hydrolyzes to form 2,6-difluorobenzamide, which can then be further hydrolyzed to 2,6-difluorobenzoic acid. allen.in

Kinetic studies have determined the apparent activation energy for the hydrolysis of 2,6-difluorobenzonitrile to be 96.7 kJ·mol⁻¹. allen.in This value provides insight into the energy barrier that must be overcome for the reaction to proceed. The research demonstrated the technical feasibility of this non-catalytic hydrolysis, achieving a significant yield of 2,6-difluorobenzamide at elevated temperatures and specific reaction times. allen.in

Table 1: Activation Energy for the Hydrolysis of 2,6-Difluorobenzonitrile

Compound Apparent Activation Energy (kJ·mol⁻¹)

Data sourced from studies on hydrolysis in high-temperature liquid water. allen.in

Following its formation from 2,6-difluorobenzonitrile, 2,6-difluorobenzamide can undergo further hydrolysis. This subsequent reaction also follows a consecutive first-order kinetics model, yielding 2,6-difluorobenzoic acid. allen.in

The apparent activation energy for the hydrolysis of 2,6-difluorobenzamide has been determined to be 75.4 kJ·mol⁻¹. allen.in A lower activation energy compared to its precursor, 2,6-difluorobenzonitrile, suggests that under the same conditions, the hydrolysis of the amide to the carboxylic acid proceeds more readily.

Table 2: Activation Energy for the Hydrolysis of 2,6-Difluorobenzamide

Compound Apparent Activation Energy (kJ·mol⁻¹)

Data sourced from studies on hydrolysis in high-temperature liquid water. allen.in

Fundamental Amide Reactivity Studies

While specific mechanistic investigations for N-ethyl-2,6-difluorobenzamide are not extensively detailed in the reviewed literature, the fundamental reactivity of the amide functional group provides a strong basis for understanding its chemical behavior. The following sections discuss the general principles of amide reactivity.

Amide hydrolysis is a chemical process where the amide bond is cleaved by reaction with water, typically under acidic or basic conditions, to form a carboxylic acid and an amine or ammonia.

Under acidic conditions , the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its protonated ammonium (B1175870) salt) yields the carboxylic acid.

In basic hydrolysis , a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The amide ion is then eliminated as a leaving group. A rapid acid-base reaction between the carboxylic acid and the strongly basic amide ion results in the formation of a carboxylate salt and an uncharged amine.

The amide functional group can undergo both oxidation and reduction, although reduction is a more common transformation.

Reduction of amides is a powerful method for the synthesis of amines. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required to reduce the amide to the corresponding amine. This reaction involves the replacement of the carbonyl oxygen with two hydrogen atoms.

Oxidation of the amide group is less common. However, the synthesis of amides can be achieved through the oxidation of the α-carbon of an amine, which represents a reverse approach to the typical amide reduction.

Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which decreases the electrophilicity of the carbonyl carbon and makes the amide group a poorer leaving group. However, under forcing conditions, such as heating with strong acids or bases, nucleophilic acyl substitution (hydrolysis) can occur.

Mechanistic Studies of Biological Target Interactions (Rigorous Chemical Biology Focus)

While specific enzymatic inhibition studies detailing the kinetics and mechanism of this compound are not extensively available in the public domain, the broader class of benzamide (B126) derivatives has been investigated as inhibitors of various enzymes. The inhibitory activity of these compounds is largely dictated by the nature and position of substituents on the benzamide scaffold.

Generally, benzamide derivatives can act as enzyme inhibitors through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. The specific mechanism is dependent on the enzyme target and the structural features of the benzamide inhibitor. For instance, the 2,6-difluoro substitution on the phenyl ring is a key feature in a number of biologically active benzamides, suggesting its importance in target binding and inhibitory activity. These fluorine atoms can alter the electronic properties of the aromatic ring and participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site.

The N-alkylation, in this case with an ethyl group, can influence the compound's lipophilicity and steric profile, which in turn affects its binding affinity and specificity for the target enzyme. Research on related benzamide structures suggests that modifications at the amide nitrogen can be crucial for optimizing inhibitory potency and selectivity.

Table 1: General Enzyme Inhibition Mechanisms by Benzamide Derivatives

Inhibition Type Description Key Structural Determinants
Competitive Inhibitor binds to the active site, preventing substrate binding. Structural similarity to the substrate or transition state.
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. Presence of moieties capable of binding to allosteric pockets.

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Specific interactions with the conformational state of the enzyme-substrate complex. |

Without direct experimental data for this compound, its precise enzyme inhibition mechanism remains speculative. However, based on the activities of structurally similar compounds, it is plausible that it could exhibit inhibitory effects on various enzymes, with the difluorobenzoyl moiety playing a critical role in target recognition and binding.

The ability of a compound to exert a biological effect is often contingent on its capacity to traverse cellular membranes to reach its intracellular target. The cellular interaction mechanisms of this compound, particularly its membrane permeability, are influenced by its physicochemical properties.

The lipophilicity of a molecule is a key determinant of its membrane permeability. The presence of the ethyl group on the amide nitrogen in this compound is expected to increase its lipophilicity compared to the unsubstituted benzamide. This increased lipophilicity can enhance its ability to partition into the lipid bilayer of cell membranes, thereby facilitating passive diffusion across the membrane. researchgate.net

Studies on other N-substituted benzamides have shown that the nature of the N-substituent can significantly modulate membrane permeability. mdpi.com For instance, increasing the alkyl chain length at the nitrogen atom can enhance permeability up to a certain point, after which the benefits may be offset by increased non-specific binding or reduced solubility.

Table 2: Factors Influencing Membrane Permeability of Benzamide Derivatives

Physicochemical Property Influence on Permeability Structural Feature in this compound
Lipophilicity (logP) Generally, higher logP enhances passive diffusion. Ethyl group increases lipophilicity.
Polar Surface Area (PSA) Lower PSA is often associated with better permeability. The amide group contributes to PSA.
Hydrogen Bonding Capacity Fewer hydrogen bond donors/acceptors can improve permeability. The amide group can participate in hydrogen bonding.

| Molecular Size | Smaller molecules generally permeate more readily. | Relatively small molecular weight. |

The role of benzamide derivatives in modulating oxidative stress pathways is an area of active research. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Benzamide compounds can potentially influence these pathways through various mechanisms, acting as either antioxidants or pro-oxidants depending on their chemical structure and the cellular context.

The fluorine substituents on the benzoyl ring of this compound can influence its electronic properties and reactivity. While there is no direct evidence of this compound acting as a modulator of oxidative stress, some fluorinated compounds have been shown to possess antioxidant or pro-oxidant activities. nih.gov

It is hypothesized that benzamide derivatives could modulate oxidative stress by:

Directly scavenging reactive oxygen species: The aromatic ring system could potentially react with and neutralize free radicals.

Interacting with enzymes involved in redox homeostasis: This could include enzymes such as superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase.

Influencing signaling pathways sensitive to redox state: This might involve pathways such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

The pro-oxidant potential of certain compounds can also be harnessed for therapeutic purposes, for instance, in cancer therapy, where inducing oxidative stress in cancer cells can lead to apoptosis. mdpi.com The precise effect of this compound on oxidative stress pathways would require dedicated experimental investigation.

Benzoylphenylureas (BPUs), a class of insecticides that includes compounds structurally related to this compound, are known to act as chitin (B13524) synthesis inhibitors. researchgate.net Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to molting failure and mortality. nbinno.commdpi.com

The proposed mechanism of action for many BPUs involves the sulfonylurea receptor (SUR), an ATP-binding cassette (ABC) transporter protein. rsc.orgekb.eg While the exact downstream mechanism is still under investigation, it is believed that the binding of BPUs to the SUR protein disrupts the process of chitin polymerization and deposition. bohrium.com

Although this compound is not a benzoylphenylurea, the 2,6-difluorobenzamide moiety is a common structural feature in many potent BPU insecticides. This suggests that this part of the molecule is critical for binding to the target site, which is hypothesized to be the SUR. The N-ethyl group would represent a modification of the aniline (B41778) portion of the BPU structure. The design of novel BPUs often involves modifications at this position to enhance binding affinity and insecticidal activity. benthamdirect.com

Table 3: Key Aspects of Chitin Synthesis Inhibition by Benzoylphenylurea Derivatives

Component Role in Mechanism Relevance to this compound
2,6-Difluorobenzoyl moiety Essential for binding to the target site. Present in the compound.
Urea (B33335) linker Connects the benzoyl and phenyl rings in BPUs. Absent, replaced by a direct amide bond to an ethyl group.
Sulfonylurea Receptor (SUR) Putative target protein. The 2,6-difluorobenzamide core suggests potential for interaction.

| Chitin Synthase | The enzyme responsible for chitin polymerization. | Inhibition is the ultimate downstream effect. nbinno.com |

Given the structural similarities, it is plausible that this compound could exhibit some level of chitin synthesis inhibitory activity, potentially through interaction with the sulfonylurea receptor or a related target. However, the absence of the urea linker and the phenyl group found in classical BPUs would likely result in significantly different binding characteristics and biological activity.

A significant body of research has identified 2,6-difluorobenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ. researchgate.netnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division. nih.govnih.gov Inhibition of FtsZ leads to filamentation and eventual death of the bacterial cell. researchgate.net

The 2,6-difluorobenzamide moiety has been established as a crucial pharmacophore for FtsZ inhibition. nih.govmdpi.com These compounds bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site. nih.gov This binding is thought to stabilize the FtsZ polymer, preventing its dynamic disassembly which is necessary for proper Z-ring function. nih.gov

The interaction of the 2,6-difluorobenzamide core with the FtsZ binding pocket is characterized by specific hydrogen bonds and hydrophobic interactions. mdpi.com The amide group of the benzamide typically forms hydrogen bonds with amino acid residues such as Val207, Leu209, and Asn263 in Staphylococcus aureus FtsZ. mdpi.com

The substituent at the amide nitrogen, in this case, an ethyl group, would project into a region of the binding pocket where modifications are known to influence the inhibitor's potency and spectrum of activity. nih.gov Structure-activity relationship (SAR) studies on related 2,6-difluorobenzamide FtsZ inhibitors have shown that the nature of this substituent is critical for optimizing antibacterial activity. epa.gov While specific data for an N-ethyl substituent is limited, it is expected to occupy a hydrophobic pocket within the FtsZ binding site.

Table 4: Interactions of 2,6-Difluorobenzamide Derivatives with FtsZ

Structural Feature Interaction with FtsZ Consequence of Interaction
2,6-Difluorobenzoyl Ring Occupies a hydrophobic pocket and makes key contacts. nih.gov Anchors the inhibitor in the binding site.
Amide Group Forms hydrogen bonds with backbone atoms of FtsZ residues. mdpi.com Orients the inhibitor and contributes to binding affinity.

| N-Substituent (Ethyl group) | Extends into a variable region of the binding site. nih.gov | Modulates potency and antibacterial spectrum. |

The inhibition of FtsZ by this compound would proceed by binding to the allosteric site, leading to the stabilization of FtsZ filaments, disruption of Z-ring dynamics, and ultimately, the blockage of bacterial cell division.

Iv. Advanced Spectroscopic and Structural Characterization of N Ethyl 2,6 Difluorobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within N-ethyl-2,6-difluorobenzamide.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The spectrum is characterized by signals from the ethyl group and the aromatic ring.

Ethyl Group Protons : The ethyl group (-CH₂CH₃) gives rise to two distinct multiplets. The methylene protons (-CH₂) typically appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet, resulting from coupling with the neighboring methylene protons.

Aromatic Protons : The difluorinated benzene (B151609) ring contains three protons. The proton at the C4 position (para to the amide group) is expected to appear as a triplet of triplets, due to coupling with the two equivalent C3/C5 protons and the two equivalent C2/C6 fluorine atoms. The protons at the C3 and C5 positions (meta to the amide) are chemically equivalent and are expected to produce a doublet of doublets of triplets or a more complex multiplet due to coupling with the C4 proton and the fluorine atoms.

Amide Proton : The amide proton (N-H) signal is typically observed as a broad singlet, though it can sometimes exhibit coupling to the adjacent methylene protons. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH₃ 1.1 - 1.3 Triplet (t) J(H,H) ≈ 7
-CH₂- 3.3 - 3.5 Quartet (q) J(H,H) ≈ 7
Ar-H (C3, C5) 6.9 - 7.2 Multiplet (m) -
Ar-H (C4) 7.3 - 7.5 Multiplet (m) -

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. A key feature in the spectrum of this compound is the carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated aromatic carbons.

Carbonyl Carbon : The amide carbonyl carbon (C=O) typically resonates in the downfield region of the spectrum, around 160-165 ppm.

Aromatic Carbons : The aromatic carbons display characteristic shifts and C-F coupling. The carbons directly bonded to fluorine (C2 and C6) show a large one-bond coupling constant (¹JCF) and appear as a doublet. The ipso-carbon (C1) attached to the amide group will appear as a triplet due to two-bond coupling to the two fluorine atoms (²JCF). The C3 and C5 carbons will appear as doublets due to two-bond coupling (²JCF), while the C4 carbon will show a smaller three-bond coupling (³JCF), appearing as a triplet.

Ethyl Carbons : The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
-C H₃ 14 - 16 Singlet -
-C H₂- 35 - 45 Singlet -
C1 115 - 120 Triplet (t) ²JCF ≈ 20-30
C2, C6 158 - 162 Doublet (d) ¹JCF ≈ 240-260
C3, C5 111 - 114 Doublet (d) ²JCF ≈ 15-25
C4 131 - 134 Triplet (t) ³JCF ≈ 5-10

Note: Predicted values are based on known data for 2,6-difluorobenzamide (B103285) and related structures. Actual shifts and coupling constants depend on the specific experimental conditions.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. The chemical shift is characteristic of aryl fluorides. This signal will be split into a multiplet due to coupling with the aromatic protons at the C3, C4, and C5 positions. The chemical shift range for fluorine atoms attached to an aromatic system is typically between -100 and -120 ppm relative to a CFCl₃ standard.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₉F₂NO), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated with high precision.

Calculated Exact Mass:

Formula : C₉H₁₀F₂NO⁺

Exact Mass : 186.0728

Experimental verification of this mass would confirm the elemental composition. Analysis of the fragmentation pattern can further corroborate the structure. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the alkyl substituent.

Table 3: Predicted HRMS Fragments for this compound

Fragment Ion Predicted m/z Possible Loss
[C₉H₉F₂NO]⁺ 185.0652 Molecular Ion (M⁺)
[C₇H₄F₂NO]⁺ 156.0255 Loss of ethyl radical (•C₂H₅)
[C₇H₂F₂O]⁺ 140.0070 McLafferty rearrangement product

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound, identifying the functional groups present. The IR spectrum of the parent compound, 2,6-difluorobenzamide, shows characteristic absorptions for the N-H and C=O groups. researchgate.net Similar features are expected for the N-ethyl derivative, with additional bands corresponding to the ethyl group.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H Amide N-H Stretch 3300 - 3400
C-H (aromatic) Aromatic C-H Stretch 3000 - 3100
C-H (aliphatic) Alkyl C-H Stretch 2850 - 2980
C=O Amide I (C=O Stretch) 1640 - 1680
C=C Aromatic Ring Stretch 1580 - 1620
N-H Amide II (N-H Bend) 1510 - 1550
C-N Amide C-N Stretch 1200 - 1300

These vibrational frequencies provide strong evidence for the presence of the key functional moieties within the this compound structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be characterized by specific vibrational modes corresponding to its distinct functional groups.

The key vibrational frequencies for this compound would include the N-H stretching vibration of the secondary amide, typically observed in the range of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is expected to appear around 1680-1630 cm⁻¹. The aromatic ring is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Furthermore, the strong C-F stretching vibrations, characteristic of the difluorobenzoyl moiety, would be anticipated in the fingerprint region, typically between 1350 cm⁻¹ and 1100 cm⁻¹. The presence and precise position of these bands provide a unique spectral fingerprint for the molecule.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H Stretch 3300 - 3100
Carbonyl C=O Stretch 1680 - 1630
Aromatic Ring C-H Stretch > 3000
Aromatic Ring C=C Stretch 1600 - 1450
Alkyl Chain C-H Stretch 2975 - 2850

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric C=C stretching vibrations of the benzene ring. researchgate.net The C=O stretching vibration would also be present, though its intensity can vary. The C-F bonds are also expected to produce Raman active signals. Comparing the FT-IR and FT-Raman spectra helps to provide a more complete vibrational analysis of the molecule, aiding in the unambiguous assignment of vibrational modes.

Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as gold or silver. nih.govrsc.org This enhancement allows for the detection of analytes at extremely low concentrations, down to the single-molecule level. nih.gov

The application of SERS to this compound would enable its ultrasensitive detection in various media. nih.gov By adsorbing the molecule onto a SERS-active substrate, the characteristic Raman bands of the difluorobenzoyl ring and the amide group would be significantly amplified. This technique is particularly valuable for trace-level analysis and for studying molecular interactions at surfaces. rsc.org The orientation of the molecule on the metal surface can also be inferred from the relative enhancement of different vibrational modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. nih.gov The chromophores present in this compound—the substituted benzene ring and the carbonyl group of the amide—are responsible for its UV absorption profile.

The aromatic ring typically exhibits strong absorption bands corresponding to π→π* transitions. For a substituted benzene ring like the one in this molecule, these bands are expected to appear below 280 nm. The amide group contains a carbonyl chromophore which can undergo a weaker n→π* transition, often observed as a shoulder on the more intense π→π* bands. The exact position (λmax) and intensity (molar absorptivity) of these absorption bands can be influenced by the solvent polarity and pH. nih.gov

X-ray Crystallography

Single-crystal X-ray diffraction involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined.

For the derivative 2,6-Difluoro-N-(prop-2-ynyl)benzamide, this analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The precise bond lengths, bond angles, and torsion angles of the molecule were determined, confirming its covalent structure. The analysis showed that the angle between the least-squares mean line through the prop-2-ynyl group and the normal to the benzene ring is 59.03 (7)°. nih.govresearchgate.net Such detailed structural information is crucial for understanding the molecule's conformation and steric properties.

Table 2: Crystallographic Data for the Derivative 2,6-Difluoro-N-(prop-2-ynyl)benzamide

Parameter Value Reference
Chemical Formula C₁₀H₇F₂NO nih.gov
Formula Weight 195.17 nih.gov
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 5.0479 (8) researchgate.net
b (Å) 19.738 (3) researchgate.net
c (Å) 9.2428 (15) researchgate.net
β (°) 91.432 (4) researchgate.net
Volume (ų) 920.6 (3) researchgate.net
Z 4 researchgate.net

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular interactions. nih.gov In the crystal structure of 2,6-Difluoro-N-(prop-2-ynyl)benzamide, the molecules are linked into layers parallel to the ac plane through a network of hydrogen bonds. nih.govresearchgate.net

Table 3: Intermolecular Hydrogen Bonds in Crystalline 2,6-Difluoro-N-(prop-2-ynyl)benzamide

Donor-H···Acceptor Interaction Type Description Reference
N—H⋯O Hydrogen Bond Links adjacent molecules, forming the primary structural motif. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks (N-H...O, C-H...F)

In the crystalline lattice of 2,6-difluorobenzamide derivatives, hydrogen bonds are the principal architects of the supramolecular assembly. The amide group, with its N-H proton donor and carbonyl oxygen (C=O) acceptor, is a robust motif for forming strong N-H...O hydrogen bonds. These interactions typically link molecules into chains or dimers. For instance, in the crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), an intermolecular N-H...O hydrogen bond is observed with a donor-acceptor distance of 2.07 Å and an angle of 167°, indicating a strong and nearly linear interaction researchgate.net. Similarly, in 2,6-difluoro-N-(prop-2-ynyl)benzamide, molecules are linked via N-H⋯O hydrogen bonds, forming layers within the crystal. researchgate.net

Beyond the conventional N-H...O interactions, the presence of fluorine atoms introduces the possibility of weaker C-H...F hydrogen bonds. These interactions, while less energetic, play a significant role in the fine-tuning of the crystal packing. In N,N′-carbonylbis(2,6-difluorobenzamide), a C-H...F interaction is noted with an H...F distance of 2.46 Å and a C-H...F angle of 168° researchgate.net. The crystal structure of 2,6-difluoro-N-(prop-2-ynyl)benzamide also reveals C-H⋯F hydrogen bonds that, in conjunction with N-H⋯O bonds, contribute to the formation of molecular layers. researchgate.net

The following table summarizes representative hydrogen bond geometries found in the crystal structures of 2,6-difluorobenzamide derivatives.

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N,N′-carbonylbis(2,6-difluorobenzamide)N2–H2···O1-2.07-167
N,N′-carbonylbis(2,6-difluorobenzamide)C12–H12···F20.932.46-168
Conformational Analysis and Dihedral Angles in Crystalline State

The conformation of N-substituted 2,6-difluorobenzamides is largely defined by the dihedral angle between the plane of the aromatic ring and the plane of the amide group. The steric hindrance introduced by the two fluorine atoms at the ortho positions (2 and 6) forces the amide group to twist out of the plane of the benzene ring. This non-planar conformation is a characteristic feature of this class of compounds.

Computational studies on 2,6-difluoro-3-methoxybenzamide (DFMBA) have shown that the presence of the fluorine atoms is responsible for its non-planarity, resulting in a calculated dihedral angle of -27° between the carboxamide group and the aromatic ring. This contrasts with the planar conformation of its non-fluorinated analogue, 3-methoxybenzamide. The 2,6-difluorobenzamide motif can thus be considered a "conformational restrained scaffold," where the fluorine atoms act as conformational control elements.

Experimental crystallographic data from derivatives of 2,6-difluorobenzamide confirm this twisted conformation. For example, in the crystal structure of N-(4-cyanophenyl)-2,6-difluorobenzamide, the amide plane is inclined at a dihedral angle of 32.89 (12)° with respect to the 2,6-difluorobenzyl ring.

The table below presents key dihedral angles for a related 2,6-difluorobenzamide derivative, illustrating the non-planar nature of the molecule in the solid state.

CompoundDihedral Angle (°C)
N-(4-cyanophenyl)-2,6-difluorobenzamide32.89 (12)

Studies of Structural Disorder in Crystals

Structural disorder, where molecules or parts of molecules occupy multiple positions within a crystal lattice, can be a common phenomenon in molecular crystals. Interestingly, studies on solid solutions of benzamide (B126) and its fluorinated analogues have shown that fluorine substitution can play a role in suppressing such disorder.

In studies comparing benzamide with 2-fluorobenzamide, it has been observed that even a small incorporation of the fluorinated compound can suppress the severe disorder often found in pure benzamide crystals. This suppression of disorder by fluorination is somewhat counterintuitive, as the desymmetrization of the phenyl ring by substitution would typically be expected to increase the likelihood of disorder. The ability to grow larger and more perfect crystals often correlates with the degree of fluorination and the reduction of disorder. While specific studies on structural disorder in this compound are not available, the general findings from related systems suggest that the presence of the two fluorine atoms might contribute to a more ordered crystal packing.

Vi. Structure Activity Relationship Sar Studies and Design Principles of N Ethyl 2,6 Difluorobenzamide Analogues

Impact of Fluoro-Substitution on Molecular Conformation and Biological Activity

The presence of fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring is a critical determinant of the biological activity of this class of compounds. This substitution pattern significantly influences the molecule's three-dimensional shape, which in turn affects its interaction with biological targets.

Conformational analysis studies have revealed that the fluorine atoms in the 2,6-difluorobenzamide (B103285) motif induce a non-planar conformation. nih.govnih.gov Specifically, the dihedral angle between the carboxamide group and the aromatic ring is approximately -27°. nih.govnih.gov This contrasts with non-fluorinated benzamides, such as 3-methoxybenzamide, which tend to adopt a more planar conformation to allow for conjugation between the aromatic ring and the amide group. nih.gov

This non-planar conformation induced by the fluorine atoms is crucial for the compound's biological activity, particularly for its role as an allosteric inhibitor of the bacterial cell division protein FtsZ. nih.govnih.gov The non-planar structure allows the ligand to more readily adopt the active conformation required to bind effectively within the allosteric pocket of the FtsZ protein. nih.govnih.gov Molecular docking studies have shown that this preferred non-planar conformation facilitates strong hydrophobic interactions between the difluoroaromatic ring and key amino acid residues in the binding site, such as Val203, Val297, and Asn263. nih.govnih.gov

The 2-fluoro substituent has been shown to interact with residues like Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.govnih.gov These interactions, along with hydrogen bonds formed by the carboxamide group, are essential for the compound's inhibitory activity. nih.govnih.gov Therefore, the 2,6-difluoro substitution pattern acts as a conformational control element, pre-organizing the molecule into a bioactive conformation for optimal target engagement. nih.govnih.gov

Role of N-Substituents on Compound Efficacy

Some studies on related benzamide analogues have explored the effects of N-methylation and N-propylation. For instance, in a series of structurally simplified benzamide analogues, N-methyl and N-propyl derivatives were synthesized and evaluated as FtsZ inhibitors. acs.org The general principle is that the nature and size of the N-substituent can influence factors such as solubility, cell permeability, and interaction with the target protein.

In the context of 2,6-dimethylbenzamides, which also feature ortho-substituents that force the amide group out of the plane of the aromatic ring, studies have focused on the electronic effects of substituents on the benzene (B151609) ring rather than the specific impact of N-alkyl groups on biological activity. researchgate.net

The specific contribution of the N-ethyl group in N-ethyl-2,6-difluorobenzamide to its efficacy would likely involve a balance of steric and electronic properties that affect its binding affinity and pharmacokinetic profile. However, without direct comparative studies, the precise advantage or disadvantage of the N-ethyl group over other substituents remains an area for further investigation.

Influence of Aromatic and Heterocyclic Moieties on Biological Interactions

Many potent analogues of this compound are tripartite structures, where the 2,6-difluorobenzamide core is linked, often via a methylenoxy bridge, to a central heterocyclic scaffold which is in turn connected to another aromatic or heterocyclic group. The nature of this central heterocyclic ring has a significant impact on the compound's biological activity.

Systematic studies have been conducted to understand how varying the central heterocyclic moiety influences the antibacterial activity of these compounds against strains of Staphylococcus aureus, including multidrug-resistant ones. nih.gov In one such study, five series of tripartite 2,6-difluorobenzamides containing different five-membered heterocyclic rings—1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles—were synthesized and evaluated. nih.gov

The results indicated that the nature and substitution pattern of the heterocyclic ring are critical for potent antibacterial activity. For example, a compound featuring a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole moiety linked to the 2,6-difluorobenzamide core exhibited a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against the tested S. aureus strains. nih.gov This highlights the favorable contribution of the 1,2,4-oxadiazole (B8745197) ring in this context.

The following table summarizes the antibacterial activity of some tripartite 2,6-difluorobenzamide analogues with different central heterocyclic scaffolds against a methicillin-resistant S. aureus (MRSA) strain.

Compound IDCentral Heterocyclic ScaffoldSubstituent on HeterocycleLinker ModificationMIC against MRSA (µg/mL)
II.c1,2,4-Oxadiazole4-tert-butylphenylNone0.5 - 1
V.c1,2,4-Oxadiazole4-tert-butylphenylMethyl on linkerNot specified

Data synthesized from Masse et al., 2021.

Design Principles for Modulating Specific Biological Target Affinity

The development of this compound analogues as potent inhibitors of specific biological targets, such as the FtsZ protein, is guided by several key design principles derived from extensive SAR studies.

Maintenance of the 2,6-Difluorobenzamide Core: The 2,6-difluoro substitution is a cornerstone of the design, as it enforces a non-planar conformation that is crucial for fitting into the allosteric binding site of FtsZ. nih.govnih.gov This conformational constraint is a key element for high-affinity binding.

The Essential Role of the Carboxamide Group: The benzamide functional group itself is critical for activity. Molecular docking studies have confirmed that the carboxamide group forms essential hydrogen bonds with residues such as Val207, Leu209, and Asn263 in the FtsZ binding pocket. nih.govnih.gov Attempts to replace the carboxamide with isosteric groups like benzohydroxamic acids or benzohydrazides have led to inactive compounds, underscoring the importance of this moiety. nih.gov

Optimization of the Central Linker and Heterocyclic Scaffold: For tripartite inhibitors, the nature of the central heterocyclic ring and the linker connecting it to the 2,6-difluorobenzamide core are key areas for modification to enhance potency. As discussed in the previous section, different heterocyclic systems (e.g., oxadiazoles, triazoles) can be employed to fine-tune the electronic and steric properties of the molecule for optimal interaction with the target. nih.gov The addition of small hydrophobic groups, such as a methyl group, to the linker can also improve activity. nih.gov

Modulation of the Terminal Aromatic/Heterocyclic Group: The third part of the tripartite structure, typically a substituted phenyl or other aromatic ring, provides another handle for modifying the compound's properties. Substituents on this ring can influence hydrophobic interactions with the target protein and affect the pharmacokinetic properties of the molecule. For example, the presence of a tert-butylphenyl group has been associated with high potency. nih.gov

Introduction of Other Functional Groups on the Benzamide Ring: While the 2,6-difluoro substitution is key, further modifications to other positions on the benzamide ring can also modulate activity. For instance, the introduction of chloroalkoxy, bromoalkoxy, or alkyloxy groups at the 3-position of the 2,6-difluorobenzamide ring has been shown to yield compounds with potent antibacterial activity against a range of bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.gov

The following table presents data on the antibacterial activity of some 3-substituted 2,6-difluorobenzamide derivatives against Bacillus subtilis.

Compound TypeSubstitution at 3-positionMIC against B. subtilis (µg/mL)
3-chloroalkoxy derivativeChloroalkoxy0.25 - 1
3-bromoalkoxy derivativeBromoalkoxy0.25 - 1
3-alkyloxy derivativeAlkyloxy0.25 - 1

Data synthesized from Ma et al., 2017.

By applying these design principles, medicinal chemists can rationally design and synthesize novel this compound analogues with improved affinity for their biological targets and enhanced therapeutic potential.

Vii. Advanced Applications and Research Horizons of the 2,6 Difluorobenzamide Scaffold

Applications in Chemical Biology Research

The unique electronic and conformational properties of the 2,6-difluorobenzamide (B103285) moiety make it an invaluable tool in chemical biology, particularly for designing molecules that can interrogate and modulate complex biological systems.

Probes for Enzyme Mechanisms

Derivatives of the 2,6-difluorobenzamide scaffold have been instrumental in developing probes to study enzyme mechanisms, most notably as inhibitors of the bacterial protein FtsZ (Filamenting temperature-sensitive mutant Z). mdpi.comnih.gov FtsZ is a crucial protein in the bacterial cell division process and a prime target for novel antibacterial agents. mdpi.com

The 2,6-difluorobenzamide core is considered an optimized structure for binding to FtsZ, capable of forming strong hydrophobic interactions and specific hydrogen bonds within the protein's allosteric pocket. nih.govresearchgate.net Molecular docking and conformational analysis studies have revealed key interactions:

Hydrophobic Interactions : The difluorinated aromatic ring engages with hydrophobic residues in the binding site. For instance, the 2-fluoro substituent can interact with residues like Val203 and Val297, while the 6-fluoro group interacts with Asn263. researchgate.net

Hydrogen Bonding : The carboxamide group is critical, forming essential hydrogen bonds with residues such as Val207, Leu209, and Asn263. researchgate.net Modifying this group to a benzohydroxamic acid or benzohydrazide leads to inactive compounds, confirming its importance. researchgate.net

Conformational Effects : The presence of two fluorine atoms at the ortho positions forces the carboxamide group out of the plane of the aromatic ring. This non-planar conformation is preferred for fitting into the FtsZ binding pocket. nih.govresearchgate.net

Researchers have utilized fluorescently labeled benzamide (B126) probes to elucidate the molecular mechanism of inhibition, suggesting that these inhibitors bind preferentially to open clefts in FtsZ polymers within the cell. nih.gov This use as probes provides direct insight into the enzyme's structural assembly and function.

Investigating Cellular Processes (e.g., Cell Division)

By targeting the FtsZ protein, 2,6-difluorobenzamide derivatives serve as powerful chemical tools for investigating the fundamental process of bacterial cell division. FtsZ polymerizes at the mid-cell to form a contractile "Z-ring," which is essential for recruiting other proteins and initiating cytokinesis. mdpi.com

Inhibitors based on the 2,6-difluorobenzamide scaffold block FtsZ polymerization, thereby disrupting Z-ring formation and halting cell division, which ultimately leads to bacterial cell death. mdpi.com This makes them effective antibacterial agents and allows scientists to study the consequences of inhibiting this critical cellular process. Numerous derivatives have been synthesized and evaluated for their ability to inhibit cell division and their antibacterial activity against various pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov

The table below presents examples of 2,6-difluorobenzamide derivatives and their reported inhibitory activities, showcasing their potency in disrupting cellular processes.

Compound Name/TypeTarget Organism(s)Reported Activity (MIC)Reference
3-chloroalkoxy derivativeBacillus subtilis, Staphylococcus aureus0.25–1 µg/mL (B. subtilis) nih.gov
3-bromoalkoxy derivativeBacillus subtilis, Staphylococcus aureus<10 µg/mL (S. aureus) nih.gov
3-alkyloxy derivativeBacillus subtilis, Staphylococcus aureus<1 µg/mL (Cell division inhibition) nih.gov
1,2,4-oxadiazole (B8745197) derivative (II.c)S. aureus (including resistant strains)0.5–1 µg/mL mdpi.com

MIC = Minimum Inhibitory Concentration, a measure of antibacterial effectiveness.

Supramolecular Chemistry of Benzamide Derivatives

The study of benzamides, including the 2,6-difluorobenzamide scaffold, is a rich field in supramolecular chemistry, focusing on the predictable assembly of molecules into well-defined, higher-order structures.

Self-Assembly and Crystal Engineering Principles

Crystal engineering aims to design and control the formation of crystalline solids by understanding and utilizing intermolecular interactions. In benzamide derivatives, self-assembly is primarily governed by strong and directional hydrogen bonds formed by the amide functional group, which often leads to the creation of robust supramolecular synthons like dimers or catemers.

The 2,6-difluorobenzamide scaffold introduces additional controlling elements. The substitution of hydrogen with fluorine in the ortho-positions has been shown to be an effective strategy for suppressing the structural disorder often found in benzamide crystals. Crystal structure prediction calculations suggest that fluorine substitution creates a denser and more defined lattice energy landscape, making alternative, disordered packing arrangements less likely. This fluorination acts as a conformational control element, guiding the molecule into specific packing motifs. nih.gov

Design of Materials Based on Directed Intermolecular Interactions

A deep understanding of the intermolecular forces at play in the 2,6-difluorobenzamide scaffold allows for the rational design of new materials with tailored properties. By manipulating these non-covalent interactions, chemists can engineer specific crystal morphologies and create novel multicomponent crystals, known as cocrystals.

The directed interactions available for material design include:

Amide-Amide Hydrogen Bonds : The primary driver for self-assembly.

C-F···H and C-F···C=O Interactions : The ortho-fluorine atoms can participate in weaker but significant interactions that help stabilize specific three-dimensional structures. nih.gov

By leveraging these principles, researchers can design pharmaceutical cocrystals with modified physical properties. Furthermore, the ability of fluorine substitution to promote ordered crystal packing is a key tool in designing crystalline materials with predictable structures and enhanced stability.

Catalytic Applications in Organic Synthesis

While not typically employed as a catalyst itself, the 2,6-difluorobenzamide scaffold plays a significant role in catalytic reactions, primarily by functioning as a directing group in transition-metal-catalyzed C–H bond functionalization. The amide moiety is a versatile and effective coordinating ligand that can guide a metal catalyst to a specific C–H bond on the aromatic ring, enabling highly selective reactions. acs.orgnih.gov

Amides are considered weak coordinating ligands, but their ability to direct palladium, cobalt, and copper catalysts has been successfully exploited to achieve selective C–H fluorination, annulation, and oxidative coupling reactions. acs.orgnih.govacs.org For example, the amide group can direct a palladium catalyst to the ortho C-H bond, allowing for the introduction of new functional groups at that position. acs.org This application is crucial in synthetic chemistry for streamlining the synthesis of complex molecules by activating otherwise inert C–H bonds, reducing the need for pre-functionalized starting materials.

Palladium-Catalyzed N-Alkylation Reactions

Palladium-catalyzed N-alkylation has become a vital reaction for synthesizing bioactive compounds and functional materials due to its efficiency, mild operating conditions, and high selectivity. chemrxiv.orgrsc.orgchemrxiv.org This methodology is particularly relevant for the derivatization of the 2,6-difluorobenzamide scaffold to produce compounds like N-ethyl-2,6-difluorobenzamide.

A prominent strategy in this field is the "borrowing hydrogen" methodology, which offers a sustainable and environmentally friendly alternative to traditional N-alkylation methods. chemrxiv.org This process typically involves the following steps:

Dehydrogenation : The palladium catalyst facilitates the dehydrogenation of an alcohol (e.g., ethanol) to form an aldehyde in situ.

Condensation : The newly formed aldehyde condenses with the amide (2,6-difluorobenzamide) to generate an imine intermediate.

Reduction : The palladium hydride species, formed during the initial dehydrogenation, reduces the imine to yield the N-alkylated product (e.g., this compound). chemrxiv.org

This process is highly atom-economical, with water being the only byproduct. chemrxiv.org The versatility of palladium catalysts allows for the N-alkylation of a wide range of amides and sulfonamides. chemrxiv.org The application of this reaction to the 2,6-difluorobenzamide core provides an efficient route to synthesize a library of N-substituted derivatives for further investigation in various scientific domains.

Biocatalytic Conversions

In the pursuit of greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful tool. For the synthesis of the 2,6-difluorobenzamide scaffold itself, biocatalytic conversions offer significant advantages over traditional chemical methods. The conventional synthesis often involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) using harsh conditions, such as concentrated acids or bases, which generates substantial chemical waste. google.com

Enzymatic hydrolysis of nitriles presents a more environmentally benign alternative. This biocatalytic process can proceed via two main pathways:

Nitrilase Pathway : A single-step conversion where a nitrilase enzyme hydrolyzes the nitrile directly to a carboxylic acid.

Nitrile Hydratase/Amidase Pathway : A two-step process where a nitrile hydratase first converts the nitrile (2,6-difluorobenzonitrile) into an amide (2,6-difluorobenzamide). Subsequently, an amidase can further hydrolyze the amide to the corresponding carboxylic acid.

For the production of 2,6-difluorobenzamide, the nitrile hydratase pathway is key. By utilizing microbial cells containing nitrile hydratase activity, 2,6-difluorobenzonitrile can be selectively converted to 2,6-difluorobenzamide under mild, aqueous conditions. This approach avoids the use of harsh reagents and minimizes waste, aligning with the principles of green chemistry.

Development of Novel Chemical Entities for Research Tools

The 2,6-difluorobenzamide scaffold has proven to be a foundational structure for the development of potent and selective inhibitors of crucial biological targets, making these compounds invaluable as research tools.

FtsZ Inhibitors: The bacterial cell division protein FtsZ is a highly attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance. researchgate.netnih.gov The 2,6-difluorobenzamide moiety is a key pharmacophore in a major class of FtsZ allosteric inhibitors. nih.gov Conformational studies have revealed that the presence of the two ortho-fluorine atoms induces a non-planar conformation in the molecule, which is crucial for binding to the allosteric site of the FtsZ protein. nih.gov This contrasts with non-fluorinated benzamides, which prefer a planar conformation. nih.gov This pre-disposition to a bioactive conformation contributes to the enhanced potency of 2,6-difluorobenzamide derivatives. nih.gov

Researchers have synthesized and tested numerous derivatives, leading to the identification of compounds with significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov These inhibitors serve as powerful chemical probes to study the mechanism of bacterial cell division and to validate FtsZ as a therapeutic target. researchgate.netmdpi.com

Table 1: Antibacterial Activity of Selected 2,6-Difluorobenzamide-Based FtsZ Inhibitors

Compound Target Organism Minimum Inhibitory Concentration (MIC) Reference
3-chloroalkoxy derivative 7 Bacillus subtilis 0.25-1 µg/mL nih.gov
3-chloroalkoxy derivative 7 Staphylococcus aureus (susceptible and resistant) <10 µg/mL nih.gov
3-bromoalkoxy derivative 12 Bacillus subtilis 0.25-1 µg/mL nih.gov
3-bromoalkoxy derivative 12 Staphylococcus aureus (susceptible and resistant) <10 µg/mL nih.gov
3-alkyloxy derivative 17 Bacillus subtilis 0.25-1 µg/mL nih.gov

Store-Operated Calcium Channel (SOC) Inhibitors: Store-operated calcium (SOC) entry is a critical signaling pathway involved in various cellular processes, and its dysregulation has been implicated in diseases like colorectal cancer. nih.govresearchgate.net A series of 2,6-difluorobenzamide derivatives have been synthesized and identified as potent SOC inhibitors. nih.govresearchgate.net One particular compound, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004), demonstrated significant inhibitory activity on SOCs with lower cytotoxicity compared to reference compounds. nih.govresearchgate.net Such molecules are vital research tools for elucidating the role of SOCs in cancer progression and other physiological and pathological processes. nih.gov

Potential in Materials Science

The application of the 2,6-difluorobenzamide scaffold extends beyond medicinal chemistry into the realm of materials science. Its rigid structure and the presence of highly electronegative fluorine atoms impart unique properties that are desirable for the creation of advanced materials, particularly liquid crystals. ambeed.com

Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. mdpi.comresearchgate.net Molecules in a liquid crystal phase can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. The 2,6-difluorobenzamide core can be incorporated into larger molecular structures (mesogens) designed to exhibit liquid crystalline behavior. The rigidity of the difluorinated phenyl ring contributes to the formation of stable, ordered molecular arrangements known as mesophases. mdpi.com

Furthermore, the fluorine atoms can enhance properties such as:

Thermal stability

Chemical resistance

Dielectric anisotropy

These characteristics are crucial for applications in liquid crystal displays (LCDs) and other optoelectronic devices. mdpi.com The ability to suppress disorder in molecular crystals, a feature associated with ortho-fluorine substitution in benzamides, further underscores the potential of this scaffold in creating highly ordered materials for specialized applications.

Table of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 401587-34-6 C₉H₉F₂NO
2,6-Difluorobenzamide 18063-03-1 C₇H₅F₂NO
2,6-Difluorobenzonitrile 1897-52-5 C₇H₃F₂N
2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide Not Available C₁₈H₁₁F₃N₂O
Ethanol 64-17-5 C₂H₆O

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-ethyl-2,6-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amidation of 2,6-difluorobenzoic acid derivatives. For example, 2,6-difluorobenzamide can be alkylated using ethyl halides in the presence of a base (e.g., K2_2CO3_3) under reflux conditions. Optimization may include solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst screening (e.g., phase-transfer catalysts). Rhodococcus ruber CGMCC3090 resting cells have also been employed for chemoselective production of 2,6-difluorobenzamide intermediates, achieving >95% yield under mild conditions (pH 7.0, 30°C) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • 19F NMR^{19}\text{F NMR} : Distinct signals for the two fluorine atoms at δ −110 to −115 ppm (ortho-fluorines) and δ −105 ppm (para-fluorine), with coupling constants JFFJ_{F-F} ≈ 20 Hz .
  • IR : Stretching vibrations for C=O (1660–1680 cm1^{-1}) and N–H (3300–3450 cm1^{-1}) confirm the amide group.
  • HRMS : Molecular ion peak [M+H]+^+ at m/z 214.07 (calculated for C9_9H10_{10}F2_2NO).

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound derivatives?

  • Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO or DMF) at 4°C enhances crystal growth. For X-ray diffraction, SHELX programs (e.g., SHELXL) are recommended for structure refinement. Preferential orientation corrections and twinning analysis may be required due to fluorinated substituents affecting crystal symmetry .

Advanced Research Questions

Q. How does the 2,6-difluorobenzamide motif influence allosteric inhibition of FtsZ in antibacterial studies?

  • Methodological Answer : Conformational analysis via molecular docking (e.g., AutoDock Vina) reveals that fluorination at the 2,6-positions enhances binding to the FtsZ GTPase domain by forming hydrogen bonds with Arg140 and Asp198. SAR studies show that N-ethyl substitution improves lipophilicity (logP ≈ 2.5), enhancing membrane permeability. Bioactivity assays against S. aureus (MIC = 8–16 µg/mL) validate target engagement .

Q. What mechanistic insights explain the role of Pd-catalyzed C–H imidation in functionalizing this compound?

  • Methodological Answer : PdII^{II}-peroxo complexes react with N-methoxy-2,6-difluorobenzamide via ligand exchange to form bisamidate-PdII^{II} intermediates. 1H^{1}\text{H} and 19F NMR^{19}\text{F NMR} studies show that basic ligands (e.g., OAc^-) accelerate substrate activation. Kinetic isotope effects (KIE ≈ 3.2) suggest rate-limiting C–H bond cleavage. Site selectivity is controlled by fluorine-directed ortho-metalation .

Q. How can Ni(II)-phosphine complexes enable N–H bond activation for derivatizing 2,6-difluorobenzamide?

  • Methodological Answer : Ni(II) complexes (e.g., [Ni(PPh3_3)2_2Cl2_2]) catalyze carbonylative N-acetylation via oxidative addition of the N–H bond. Reaction monitoring by in situ IR (CO absorption at 1980 cm1^{-1}) confirms CO insertion. Yields >80% are achieved under 1 atm CO at 60°C, with turnover numbers (TON) up to 500 .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H2_2O/MeOH) detects impurities like unreacted 2,6-difluorobenzoic acid (LOD = 0.1 ppm). For fluorinated byproducts (e.g., 2,6-difluoro-N-propylbenzamide), 19F^{19}\text{F} NMR with a relaxation delay ≥5 s improves signal resolution .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Catalysis : Pd/Ni complexes for functionalization .
  • Biological Assays : MIC testing against Gram-positive pathogens .
  • Analytical Tools : 19F NMR^{19}\text{F NMR} and LC-MS/MS for impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.